
2-Methyl-4H-3,1-benzoxazin-4-one
Overview
Description
2-Methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the quinazolinone class of drugs. It is known for its antimicrobial properties and has shown effectiveness against various bacteria, including Staphylococcus aureus and some Gram-negative bacteria such as Salmonella typhi and Escherichia coli . The compound is characterized by its white crystalline solid form and is soluble in organic solvents like alcohols and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid (2-amino benzoic acid) with acetic anhydride. The reaction is typically carried out by refluxing the mixture at 35-40°C for 50-55 minutes. After the reaction, the excess acetic anhydride is removed under reduced pressure, and the product is extracted using petroleum ether. The final product is obtained as crystals after recrystallization with ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides has been explored as an alternative method .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like cyanuric chloride and dimethylformamide are used as cyclizing agents.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various heterocyclic compounds depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes. The compound acts as an inhibitor of bacterial growth by interfering with the synthesis of essential proteins and enzymes. It has been shown to inactivate chymotrypsin, a serine protease, through stoichiometric inactivation . The inactivation proceeds with high rate constants, indicating its potency as an antimicrobial agent .
Comparison with Similar Compounds
- 2-Ethoxy-4H-3,1-benzoxazin-4-one
- 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
Comparison: 2-Methyl-4H-3,1-benzoxazin-4-one is unique due to its specific methyl substitution at the 2-position, which enhances its antimicrobial properties compared to other benzoxazinone derivatives. The presence of the methyl group also influences its reactivity and the types of reactions it undergoes. For example, 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one has been shown to inactivate chymotrypsin with even higher rate constants, indicating a stronger interaction with the enzyme .
Biological Activity
2-Methyl-4H-3,1-benzoxazin-4-one is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
This compound features a fused benzene and oxazine ring structure, which contributes to its chemical reactivity and biological activity. The compound is moderately soluble in solvents like DMSO and DMF but is insoluble in water and acetone, indicating its potential application in various formulations .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against several fungal pathogens, including:
- Helminthosporium turcicum
- Stagonospora nodorum
- Microdochium nivale
- Fusarium species (e.g., F. moniliforme, F. culmorum)
The compound demonstrated varying degrees of efficacy against these pathogens, with higher antibacterial activity compared to antifungal effects .
Anticancer Properties
In studies focusing on cytotoxicity, derivatives of this compound showed significant activity against cancer cell lines. For instance, certain analogs exhibited an ID50 value of approximately 9.9 µM in P388 cells, indicating their potential as anticancer agents . The mechanism involves the inhibition of serine proteases, which are implicated in cancer progression and other diseases .
Inhibition of Enzymatic Activity
The compound has been identified as an inhibitor of serine proteases through enzyme acylation mechanisms. This property enhances its therapeutic potential in treating diseases where serine proteases play a crucial role .
Study on Antifungal Activity
A study conducted by Rezai et al. (2012) evaluated the antifungal activity of various derivatives of this compound. The results indicated that while the compound had limited antifungal efficacy against some pathogens, it was effective against others when formulated appropriately .
Pathogen | Concentration (ppm) | % Inhibition |
---|---|---|
Sclerotium rolfsii | 1000 | 52.3 |
Rhizoctonia solani | 1000 | 0 |
This table illustrates the differential effectiveness of the compound against specific fungal pathogens.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved from anthranilic acid and acetyl chloride. The structural modifications influence its biological activities significantly. For example, the introduction of halogen substituents at specific positions can enhance its reactivity and biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-Methyl-4H-3,1-benzoxazin-4-one, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via cyclodehydration of N-acetyl anthranilic acid using acetic anhydride under reflux (30–60 minutes). Key parameters include temperature control (100–120°C) and stoichiometric excess of acetic anhydride to drive the reaction. Post-reaction, cooling induces crystallization, and purity is confirmed via IR spectroscopy (C=O stretch at ~1730 cm⁻¹) and melting point analysis (79–82°C). Recrystallization in ethanol or petroleum ether improves purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl groups (C=O at ~1730 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
- ¹H NMR : Peaks at δ 7.5–8.1 ppm confirm aromatic protons, while the methyl group at C-2 appears as a singlet (~δ 2.5 ppm).
- Elemental Analysis : Validates molecular formula (C₉H₇NO₂) with acceptable error margins (<0.3%) .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is stable at room temperature in dry environments but degrades under extreme pH or prolonged UV exposure. Store in sealed containers at 2–8°C. Stability testing via TLC or HPLC is recommended for long-term storage .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives exhibit inhibition of human neutrophil elastase (HNE) with IC₅₀ values in the nanomolar range. Antimicrobial assays against Staphylococcus aureus and Candida albicans show moderate activity (MIC ~50–100 µg/mL). These findings suggest potential for anti-inflammatory and antifungal applications .
Q. How does solubility impact experimental design in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or chloroform. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scale-up?
- Methodological Answer : Compare methods:
- Classical Reflux : 60–70% yield using acetic anhydride .
- Mechanochemical Synthesis : Higher yields (~85%) via ball-milling with 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, reducing solvent use .
- Catalytic Approaches : Aluminum chloride (Friedel-Crafts conditions) improves electrophilic substitution but requires post-reaction quenching .
- Use design of experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
Q. What structure-activity relationships (SAR) govern the inhibition of serine proteases by benzoxazinone derivatives?
- Methodological Answer :
- C-2 Substituents : Methyl groups enhance HNE inhibition (IC₅₀ ~44 nM) compared to bulkier aryl groups, which improve selectivity for cathepsin G .
- Electron-Withdrawing Groups : Chloro or bromo substituents at C-5/C-6 increase electrophilicity, enhancing covalent binding to enzyme active sites .
- SAR Validation : Use molecular docking (e.g., AutoDock) and site-directed mutagenesis to map binding interactions .
Q. How do reaction conditions influence heterocyclic ring-opening in benzoxazinones?
- Methodological Answer :
- Nucleophilic Attack : Hydrazine hydrate in ethanol opens the oxazinone ring to form hydrazides (e.g., 2-(4H-3,1-benzoxazin-2-yl)-tetrachlorobenzoic acid hydrazide). Monitor via IR (loss of C=O at 1730 cm⁻¹) and ¹H NMR (appearance of NH₂ signals) .
- Friedel-Crafts Reactions : Aromatic hydrocarbons (e.g., cumene) with AlCl₃ yield aroylated derivatives, useful for synthesizing fluorescent probes .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., HNE inhibition ranging from 44 nM to 200 nM) arise from:
- Assay Conditions : pH, ionic strength, and enzyme source (recombinant vs. native).
- Compound Purity : Validate via HPLC (>95% purity) and control for hygroscopic degradation .
- Statistical Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .
Q. What advanced strategies are used to modify this compound for targeted drug delivery?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties at C-4 to enhance bioavailability. Hydrolyze in vivo via esterases .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve solubility and reduce off-target effects. Characterize drug release via Franz diffusion cells .
- Click Chemistry : Attach PEG or targeting ligands (e.g., folate) via CuAAC reactions for tissue-specific delivery .
Properties
IUPAC Name |
2-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-5-3-2-4-7(8)9(11)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSKECCMQRJRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049313 | |
Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049313 | |
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Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
525-76-8 | |
Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetanthranil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525768 | |
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Record name | 525-76-8 | |
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Record name | 525-76-8 | |
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Record name | 4H-3,1-Benzoxazin-4-one, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methyl-4H-3,1-benzoxazin-4-one | |
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Record name | 2-methyl-4H-3,1-benzoxazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.621 | |
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Record name | ACETANTHRANIL | |
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Retrosynthesis Analysis
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